molecular formula C15H14ClNO B1374551 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine CAS No. 1219948-67-0

3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine

Cat. No.: B1374551
CAS No.: 1219948-67-0
M. Wt: 259.73 g/mol
InChI Key: VWYVMFWKHSUUOW-UHFFFAOYSA-N
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Description

3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether is a compound that features an azetidine ring, a biphenyl moiety, and a chloro substituent Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where an azetidine precursor reacts with a biphenyl derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The biphenyl moiety can be reduced to form cyclohexyl derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of azetidine N-oxides.

    Reduction: Formation of cyclohexyl derivatives of the biphenyl moiety.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity enable it to interact with enzymes and receptors, potentially inhibiting their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether stands out due to its unique combination of the azetidine ring, biphenyl structure, and chloro substituent. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chloro-2-phenylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYVMFWKHSUUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246963
Record name 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-67-0
Record name 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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